Copper(1+);furan
Description
Historical Context of Copper(I) Coordination Compounds
The history of coordination chemistry dates back to antiquity, with the use of copper-containing pigments like Egyptian blue (CaCuSi₄O₁₀) since the third millennium B.C. libretexts.org The formal beginning of coordination chemistry is often associated with the discovery of Prussian blue in the 18th century. wiley-vch.de However, a systematic understanding of these compounds began with Alfred Werner's revolutionary coordination theory in 1893, which proposed that metal ions are surrounded by a specific number of ligands in a defined geometric arrangement. wiley-vch.desolubilityofthings.com This work earned him the Nobel Prize in Chemistry in 1913 and laid the foundation for modern coordination chemistry. libretexts.orgsolubilityofthings.com
Initially, much of the research on copper chemistry focused on the more stable copper(II) oxidation state. numberanalytics.com Copper(I) compounds, with their d¹⁰ electron configuration, are often colorless and were historically considered less remarkable. numberanalytics.combritannica.com They are known to be unstable in aqueous solution, where they can disproportionate into copper(II) and metallic copper. libretexts.org
Despite this, the unique properties of copper(I) have made it a crucial ion in various chemical processes. It is a soft Lewis acid, showing a strong preference for binding to soft ligands like phosphines and thiolates. numberanalytics.com The development of copper(I) chemistry was significantly advanced by the discovery of its role in biological systems and its utility in catalysis. numberanalytics.com Landmark developments include its use in reactions like the Ullmann condensation and, more recently, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, which has broad applications.
Significance of Furan (B31954) as a Ligand in Organometallic Chemistry
Furan is an aromatic five-membered heterocycle containing an oxygen atom. Its significance as a ligand stems from its versatile coordination capabilities. researchgate.netnumberanalytics.com Furan can bind to metal centers in several ways, primarily involving its π-electron system or the lone pair of electrons on the oxygen atom. researchgate.netlibretexts.org
The primary coordination modes of furan include:
η¹(C)-coordination: Binding through one of the carbon atoms. researchgate.netresearchgate.net
η²(C=C)-coordination: Coordination involving one of the carbon-carbon double bonds. This interaction dearomatizes the ring, making it behave more like a vinyl ether. researchgate.netlibretexts.orglibretexts.org
η⁴-coordination: Binding through the four carbon atoms of the diene system. researchgate.net
η⁵-coordination: Involving the entire π-system, though this mode is less common and still a subject of some debate. researchgate.netresearchgate.net
Bridging Ligand: Furan can bridge multiple metal centers using a combination of its binding modes, such as η¹(C):η²(C=C). researchgate.netresearchgate.net
The coordination of furan to a metal center alters its electronic properties and reactivity, making it susceptible to reactions not typical for the free molecule. libretexts.org This activation is a key reason for its use in organometallic synthesis. While furan itself is a fundamental building block, many studies involve furan derivatives, such as furan-2,5-dicarboxylate (B1257723) or ligands incorporating a furan moiety, which are used to construct more complex coordination polymers and metal-organic frameworks (MOFs). rsc.orgacs.orgresearchgate.net
Overview of Research Trajectories for Copper(I) Furan Complexes
Research on copper(I) complexes that include a furan group is diverse, often focusing on the synthesis of sophisticated molecular architectures with specific functional properties. The direct coordination of a simple furan molecule to a copper(I) center is less common in isolated, stable compounds. Instead, furan is typically part of a larger, multidentate ligand designed to create specific coordination environments.
Key research directions include:
Catalysis: Copper(I) complexes are renowned for their catalytic activity. colab.ws Research has explored the use of copper(I) complexes with furan-containing ligands as catalysts for various organic transformations. For example, complexes with furan-2-thiocarboxylate have been synthesized and shown to be effective catalysts for "click" reactions. rsc.orgresearchgate.net Other copper complexes have been designed for the direct biarylation of furan's C-H bonds. colab.ws
Structural Chemistry and Materials Science: A significant area of research involves using furan-containing ligands to build larger structures like coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.net Furan derivatives, such as furan-2,5-dicarboxylic acid, are used as linkers to connect metal centers, creating extended networks with potential applications in gas storage or sensing. acs.orgresearchgate.net The structural characterization of these complexes, often through single-crystal X-ray diffraction, reveals diverse coordination geometries for the copper(I) center, including tetrahedral and trigonal planar arrangements. rsc.org
Photophysical Properties: Copper(I) complexes are investigated for their luminescent properties. Researchers have synthesized heteroleptic Cu(I) complexes with ligands like 6-(furan-2-yl)-2,2'-bipyridine, which exhibit emission in the solid state, suggesting potential applications in lighting and display technologies. mdpi.com
The table below summarizes selected research findings on copper complexes involving furan-based ligands, highlighting the coordination environment and research focus.
| Complex Type | Ligand(s) | Cu(I) Coordination Geometry | Research Focus |
| Mononuclear and Dinuclear Cu(I) Complexes rsc.org | Furan-2-thiocarboxylate, Phosphines (PPh₃, dppf, dppee) | Trigonal Planar, Tetrahedral | Catalysis (Click Chemistry) |
| Heteroleptic Cu(I) Complex mdpi.com | 6-(Furan-2-yl)-2,2'-bipyridine, Triphenylphosphine (B44618) (PPh₃) | Tetrahedral | Photophysical Properties (Solid-State Luminescence) |
| Copper(I)-Catalyzed Synthesis acs.org | In-situ generated from haloalkynes | Not explicitly stated | Synthetic Methodology (Furan Synthesis) |
| Organometallic Silver(I) Complexes acs.org | Multidentate furan-containing fulvenes | Not applicable (Ag complex) | Supramolecular Chemistry, Luminescence |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
376576-13-5 |
|---|---|
Molecular Formula |
C4H4CuO+ |
Molecular Weight |
131.62 g/mol |
IUPAC Name |
copper(1+);furan |
InChI |
InChI=1S/C4H4O.Cu/c1-2-4-5-3-1;/h1-4H;/q;+1 |
InChI Key |
BZNNCTZJUGOQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1.[Cu+] |
Origin of Product |
United States |
Synthetic Methodologies for Copper I Furan Complexes
Direct Coordination Approaches
Direct coordination represents the most fundamental approach to synthesizing copper(I) furan (B31954) complexes. This strategy involves the reaction of a stable copper(I) precursor with a pre-synthesized furan-containing ligand. The success of this method hinges on the lability of the ligands on the copper(I) precursor and the coordinating ability of the furan-based ligand.
A notable example involves the synthesis of a new heteroleptic Cu(I) complex, [Cu(L)(PPh₃)₂][BF₄], where L is the furan-containing diimine ligand 6-(furan-2-yl)-2,2′-bipyridine. mdpi.com The complex was synthesized and characterized, with its molecular structure confirmed by X-ray crystallography. mdpi.com Similarly, a series of Cu(I) furan-2-thiocarboxylate complexes have been prepared using direct coordination methods with various phosphine (B1218219) co-ligands. rsc.org
Table 1: Summary of Copper(I) Furan Complexes via Direct Coordination
| Complex | Furan Ligand | Ancillary Ligands | Coordination Geometry | Reference |
|---|---|---|---|---|
[(PPh₃)₂Cu(fCOS)₂] |
furan-2-thiocarboxylate | Triphenylphosphine (B44618) (PPh₃) | Distorted Trigonal Pyramidal | rsc.org |
[(dppf)Cu(fCOS)·CH₃CN] |
furan-2-thiocarboxylate | 1,1′-bis(diphenylphosphino)ferrocene (dppf) | Trigonal Planar | rsc.org |
[(dppee)Cu(μ-fCOS)]₂ |
furan-2-thiocarboxylate | 1,1′-bis(diphenylphosphinoethene) (dppee) | Tetrahedral (Dimer) | rsc.org |
[Cu(L)(PPh₃)₂][BF₄] |
6-(furan-2-yl)-2,2′-bipyridine | Triphenylphosphine (PPh₃) | Distorted Tetrahedron | mdpi.com |
In many catalytic and synthetic systems, the active Cu(I) species is generated in situ from more stable and readily available copper(II) salts. This approach circumvents the need to handle potentially air-sensitive Cu(I) precursors. The reduction is typically achieved using a mild reducing agent added to the reaction mixture. Common Cu(II) precursors include copper(II) sulfate (B86663) (CuSO₄) and copper(II) acetate (B1210297) (Cu(OAc)₂).
A widely adopted method, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), involves the use of sodium ascorbate (B8700270) to reduce Cu(II) to Cu(I) in aqueous or organic media. nih.gov This principle is broadly applicable to the synthesis of coordination complexes. More advanced strategies involve the in situ generation of highly reactive catalytic species under photo-irradiation. For instance, a synergistic system has been developed where a combination of Cu(IPr)I and rac-BINAP leads to the in-situ formation of [Cu(BINAP)₂]⁺ and [Cu(IPr)₂]⁺ catalysts that work cooperatively. nih.gov
Furthermore, the concept of in situ generation can extend to the ligands themselves. Researchers have reported the formation of Cu(I) coordination networks where cyanide ligands were generated in situ from the cleavage of the acetonitrile (B52724) solvent under solvothermal conditions. acs.org Another study demonstrated that a tetrapyridine-based ligand was formed in situ during the assembly of a Cu(I) coordination polymer. acs.org A key development in furan chemistry is the catalytic generation of metal (2-furyl)carbene complexes from enynones, where the Cu(I)-carbene intermediate is generated in situ and serves as a powerful tool for synthesizing functionalized furan derivatives. chim.it
Ligand exchange, or substitution, is a powerful and common method for synthesizing target complexes from pre-formed copper(I) precursors. In this process, one or more ligands coordinated to the Cu(I) center are displaced by a new, incoming ligand—in this case, a furan-containing molecule. The reaction is driven by the relative coordinating strengths of the ligands and concentration gradients.
A classic precursor for this type of reaction is [Cu(CH₃CN)₄]PF₆, where the four loosely bound acetonitrile (CH₃CN) ligands are readily displaced by stronger donor ligands. nih.gov The dynamic nature and facility of ligand exchange at the copper(I) center are crucial for its catalytic activity and the formation of diverse coordination species. nih.gov The reaction of a Cu(I) salt with a furan-containing ligand in a coordinating solvent often proceeds via an initial solvated complex, followed by displacement of the solvent ligands.
The equilibrium of ligand exchange also governs the stability and predominance of heteroleptic (containing different types of ligands) versus homoleptic (containing only one type of ligand) complexes in solution. mdpi.com For instance, the synthesis of the heteroleptic complex [Cu(L)(PPh₃)₂][BF₄] relies on the carefully balanced exchange dynamics between the furan-diimine ligand (L), triphenylphosphine (PPh₃), and the initial copper(I) source. mdpi.com
Templated Synthesis Strategies
The template effect describes a process where a metal ion acts as a scaffold, organizing two or more precursor fragments (ligsons) into a specific orientation that facilitates their chemical linkage to form a larger, often macrocyclic, ligand that would be difficult to synthesize otherwise. e-bookshelf.de This strategy is fundamental to the synthesis of macrocyclic compounds. e-bookshelf.de
A template effect involving furan rings and various metal cations has been shown to significantly improve the yield of a 16-membered heterocyclic ring. rsc.org While not limited to copper(I), the principle is directly applicable. In a hypothetical templated synthesis of a furan-containing macrocycle, the Cu(I) ion would coordinate to functional groups on two or more furan-based precursor molecules. This pre-organization brings the reactive ends of the precursors into close proximity, favoring an intramolecular cyclization reaction over intermolecular polymerization. Once the macrocycle is formed, the copper(I) template can either remain within the macrocyclic cavity or be removed to yield the metal-free ligand.
Green Chemistry Approaches in Copper(I) Furan Complex Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. nih.govmdpi.com These principles are increasingly being applied to the synthesis of copper complexes and related catalytic reactions.
Key green approaches relevant to this field include:
Use of Safer Solvents: A protocol for synthesizing benzofurans catalyzed by a copper-TMEDA complex utilizes water as the sole solvent, avoiding hazardous organic cosolvents. capes.gov.br
Use of Benign Oxidants: Many copper-catalyzed reactions can utilize air or molecular oxygen as the terminal oxidant, producing water as the only byproduct, which is highly atom-economical. acs.orgnih.govnih.gov
Catalysis: The use of earth-abundant copper as a catalyst, often in small amounts, is inherently greener than using stoichiometric reagents or catalysts based on rare and toxic heavy metals. nih.govmdpi.com
Table 2: Green Chemistry Strategies in Copper-Catalyzed Furan Synthesis
| Green Chemistry Principle | Application in Copper/Furan Chemistry | Example/Benefit | Reference |
|---|---|---|---|
| Safer Solvents | Using water as the reaction medium. | Copper-TMEDA catalyzed synthesis of benzofurans in neat water. | capes.gov.br |
| Design for Energy Efficiency | Employing microwave irradiation to drive reactions. | Reduces reaction times and energy input compared to conventional heating. | orientjchem.org |
| Atom Economy / Prevent Waste | Using air (O₂) as the oxidant. | The only byproduct is water; avoids stoichiometric, toxic oxidizing agents. | acs.orgnih.govnih.gov |
| Catalysis | Using catalytic amounts of earth-abundant copper. | Reduces waste and avoids the need for precious or heavy metal catalysts. | nih.govmdpi.com |
Control over Stereochemistry and Isomer Formation in Copper(I) Furan Systems
Controlling the three-dimensional arrangement of ligands around the copper(I) center (stereochemistry) and the connectivity of the atoms (isomerism) is a sophisticated aspect of complex synthesis. The d¹⁰ electronic configuration of Cu(I) allows for flexible coordination numbers (typically 2, 3, or 4) and geometries, including linear, trigonal planar, and tetrahedral.
The choice of ancillary ligands plays a critical role in dictating the final structure. A study on Cu(I) furan-2-thiocarboxylate complexes demonstrated that the final geometry and nuclearity (monomer vs. dimer) could be precisely controlled by the phosphine co-ligand. rsc.org For example, using triphenylphosphine (PPh₃) resulted in a monomeric, distorted trigonal pyramidal complex, whereas using 1,1′-bis(diphenylphosphinoethene) (dppee) led to the formation of a dimeric complex with tetrahedral copper centers. rsc.org
Table 3: Control of Isomerism in Copper(I) Furan Complexes
| Ancillary Ligand | Resulting Complex Structure | Coordination Geometry | Reference |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Monomer: [(PPh₃)₂Cu(fCOS)₂] |
Distorted Trigonal Pyramidal | rsc.org |
| 1,1′-bis(diphenylphosphino)ferrocene (dppf) | Monomer: [(dppf)Cu(fCOS)·CH₃CN] |
Trigonal Planar | rsc.org |
| 1,1′-bis(diphenylphosphinoethene) (dppee) | Dimer: [(dppee)Cu(μ-fCOS)]₂ |
Tetrahedral | rsc.org |
Furthermore, the synthesis of chiral copper complexes can be achieved by employing chiral ligands. Photoinduced copper-catalyzed reactions have been developed where a chiral diamine ligand effectively controls the stereochemistry of the C-N bond formation, demonstrating that the chirality of the ligand dictates the enantioselectivity of the product. nih.gov This principle can be extended to the synthesis of enantiomerically pure copper(I) furan complexes by using chiral furan-containing ligands or chiral ancillary ligands. The formation of different constitutional isomers, such as the various substitution patterns on a polysubstituted furan ring, can be controlled through modular synthetic approaches that build the ring system with predefined regiochemistry. researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name | Abbreviation / Formula |
|---|---|
| Copper(I) | Cu(I) or Cu⁺ |
| Copper(II) | Cu(II) or Cu²⁺ |
| Furan | C₄H₄O |
| 6-(furan-2-yl)-2,2′-bipyridine | L |
| Triphenylphosphine | PPh₃ |
| furan-2-thiocarboxylate | fCOS⁻ |
| 1,1′-bis(diphenylphosphino)ferrocene | dppf |
| 1,1′-bis(diphenylphosphinoethene) | dppee |
| Acetonitrile | CH₃CN |
| Copper(II) sulfate | CuSO₄ |
| Copper(II) acetate | Cu(OAc)₂ |
| 1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene | IPr |
| 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl | BINAP |
Structural Elucidation and Characterization of Copper I Furan Complexes
Coordination Geometries and Ligand Field Environments of Copper(I) Centers
The coordination chemistry of copper(I) is characterized by its d¹⁰ electron configuration, which typically leads to complexes with coordination numbers of two, three, or four, adopting linear, trigonal planar, and tetrahedral geometries, respectively. researchgate.netmdpi.com These complexes are generally diamagnetic and colorless, unless color arises from charge-transfer bands or the counterion. researchgate.netmdpi.com The interaction of copper(I) ions with furan-containing ligands introduces a versatile building block for the construction of diverse molecular architectures with varied structural and electronic properties.
Monomeric and Polymeric Architectures of Copper(I) Furan (B31954) Complexes
Copper(I) furan complexes can exist as both discrete monomeric units and extended polymeric structures. The final architecture is often dictated by the nature of the furan ligand, the presence of ancillary ligands, and the reaction conditions.
Monomeric complexes are typically formed when the furan ligand and any ancillary ligands saturate the coordination sphere of a single copper(I) center. For instance, a heteroleptic Cu(I) complex, [Cu(L)(PPh₃)₂][BF₄], where L is the furan-containing ligand 6-(furan-2-yl)-2,2′-bipyridine, has been synthesized and characterized. mdpi.com X-ray crystallography revealed a distorted tetrahedral geometry around the copper(I) center, coordinated to the two nitrogen atoms of the bipyridine ligand and the phosphorus atoms of two triphenylphosphine (B44618) ligands. mdpi.com Another example involves Cu(I) furan-2-thiocarboxylate complexes, where monomeric species with distorted trigonal pyramidal and trigonal planar geometries around the Cu(I) center have been observed. rsc.org
Polymeric architectures arise when furan-based ligands or ancillary ligands act as bridging units, connecting multiple copper(I) centers. These can form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. For example, a copper(I) coordination polymer supported by a diethylpyridylphosphine ligand has been shown to form a tetranuclear L₂Cu₄I₄ cluster as the monomeric unit, which then polymerizes. nih.gov In this structure, the copper(I) ions exhibit a tetrahedral geometry. nih.gov The formation of dimeric structures is also common, as seen in a Cu(I) furan-2-thiocarboxylate complex that forms an unsymmetrical dimer with one tetrahedral and one trigonal planar copper center. rsc.org Another related complex exists as a symmetrical dimer with both Cu(I) centers in a tetrahedral environment. rsc.org
| Complex | Architecture | Coordination Geometry | Ancillary Ligands | Reference |
|---|---|---|---|---|
| [Cu(L)(PPh₃)₂][BF₄] (L = 6-(furan-2-yl)-2,2′-bipyridine) | Monomeric | Distorted Tetrahedral | Triphenylphosphine | mdpi.com |
| [(PPh₃)₂Cu(fCOS)₂] | Monomeric | Distorted Trigonal Pyramidal | Triphenylphosphine, Furan-2-thiocarboxylate | rsc.org |
| [(dppf)Cu(fCOS)·CH₃CN] | Monomeric | Trigonal Planar | 1,1′-bis(diphenylphosphino)ferrocene, Furan-2-thiocarboxylate | rsc.org |
| [(PPh₃)₃Cu₂(μ-fCOS)(μ-Cl)] | Dimeric | Tetrahedral and Trigonal Planar | Triphenylphosphine, Furan-2-thiocarboxylate, Chloride | rsc.org |
| [(dppee)Cu(μ-fCOS)]₂ | Dimeric | Tetrahedral | 1,1′-bis(diphenylphosphino)ethene, Furan-2-thiocarboxylate | rsc.org |
| L₂Cu₄I₄ polymer (L = diethylpyridylphosphine) | Polymeric | Tetrahedral | Diethylpyridylphosphine, Iodide | nih.gov |
Influence of Ancillary Ligands on Copper(I) Coordination Sphere
Ancillary ligands play a crucial role in determining the final structure and properties of copper(I) furan complexes. acs.org These ligands can influence the coordination number, geometry, and stability of the complex. The steric bulk and electronic properties of ancillary ligands are key factors in this regard.
Bulky ancillary ligands can sterically hinder the approach of other ligands, often resulting in lower coordination numbers and specific geometries. mdpi.com For example, the use of bulky phosphine (B1218219) ligands like triphenylphosphine (PPh₃) can favor the formation of tetrahedral or trigonal planar complexes. mdpi.comrsc.org The steric hindrance can also protect the Cu(I) center from solvent coordination. acs.org
The electronic properties of ancillary ligands, such as their σ-donor and π-acceptor capabilities, also impact the coordination sphere. Strong σ-donating ligands can increase the electron density on the copper center, which can influence the bond lengths and angles within the complex. mdpi.com The nature of the ancillary ligand can also dictate whether a monomeric or polymeric structure is formed. For instance, ligands with multiple coordination sites or the ability to bridge metal centers can lead to the formation of coordination polymers. nih.govrsc.org
Spectroscopic Characterization Methodologies
A suite of spectroscopic techniques is employed to elucidate the structure and bonding in copper(I) furan complexes. These methods provide valuable insights into the coordination environment of the copper(I) ion and the electronic structure of the furan ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Furan Ligands
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the furan-containing ligands and their complexes. mdpi.comunam.edu.na In diamagnetic Cu(I) complexes, sharp NMR signals are typically observed. mdpi.com The coordination of the furan ligand to the copper(I) center can induce significant changes in the chemical shifts of the furan protons and carbons. For example, in the complex [Cu(L)(PPh₃)₂]BF₄, where L is 6-(furan-2-yl)-2,2′-bipyridine, an upfield shift of the furan proton signals was observed, suggesting intramolecular stacking between the furan moiety and the phenyl rings of the phosphine ligands. mdpi.com ¹H NMR can also be used to confirm the integrity of the complex in solution. mdpi.com
| Proton | Ligand (L) | Complex [Cu(L)(PPh₃)₂]BF₄ | Shift upon Complexation |
|---|---|---|---|
| H6' | 8.51 (d) | 7.41 (m) | -1.10 |
| Furan H | 7.58 (d) | ~7.12 (m) | Upfield shift |
| Furan H | 6.25 (dd) | ~6.39 (d) | Upfield shift |
Data adapted from mdpi.com. L = 6-(furan-2-yl)-2,2′-bipyridine. Shifts are approximate for overlapping multiplets.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the copper(I) furan complexes. ajol.inforesearchgate.netrsc.org The coordination of the furan ligand to the copper(I) center can lead to shifts in the characteristic vibrational frequencies of the furan ring. For instance, the C-O-C stretching vibrations of the furan ring may be altered upon complexation. Furthermore, new vibrational modes corresponding to the Cu-O and Cu-N bonds can appear in the low-frequency region of the spectra. ajol.info In complexes with ancillary ligands, such as phosphines or carboxylates, the vibrational modes associated with these ligands will also be present and may be shifted upon coordination. For example, in a Cu(I) furan-2-thiocarboxylate complex, the C=O stretching frequency is a key indicator of coordination. rsc.org
| Complex/Ligand | ν(C=N) bipyridyl | ν(C=C) aromatic | ν(B-F) BF₄⁻ | Reference |
|---|---|---|---|---|
| [Cu(L)(PPh₃)₂]BF₄ | 1594 | 1567 | 1053 | mdpi.com |
L = 6-(furan-2-yl)-2,2′-bipyridine
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy provide information about the electronic transitions within the copper(I) furan complexes. mdpi.commdpi.com Cu(I) complexes often exhibit metal-to-ligand charge transfer (MLCT) bands in their UV-Vis spectra. mdpi.com In the case of [Cu(L)(PPh₃)₂]BF₄, broad spectral features from 250 to 480 nm were observed, with ligand-centered (LC) π→π* and n→π* transitions in the 230–350 nm range and MLCT transitions at higher wavelengths (>350 nm). mdpi.com
Some copper(I) furan complexes exhibit luminescence, typically in the solid state. mdpi.comnih.gov The emission properties are highly dependent on the coordination environment and the nature of the ligands. The complex [Cu(L)(PPh₃)₂]BF₄ is non-emissive in solution but shows a broad emission band centered at 576 nm in the solid state upon excitation at 400 nm, with a photoluminescence quantum yield of approximately 2.5%. mdpi.com This emission is attributed to a triplet MLCT excited state. mdpi.com A copper(I) coordination polymer with a diethylpyridylphosphine ligand exhibits green emission in the solid state, which is ascribed to ³(M+X)LCT (metal-halide-to-ligand charge transfer) transitions. nih.gov
| Complex | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) (Solid State) | Quantum Yield (ΦPL) | Reference |
|---|---|---|---|---|
| [Cu(L)(PPh₃)₂]BF₄ | ~250-480 (broad) | 576 | ~2.5% | mdpi.com |
| L₂Cu₄I₄ polymer | Not reported | 505 (green) | Not reported | nih.gov |
L = 6-(furan-2-yl)-2,2′-bipyridine in the first entry, and diethylpyridylphosphine in the second.
X-ray Diffraction (XRD) Techniques for Solid-State Structures
Research has revealed that the coordination environment of the Cu(I) center in these complexes can vary significantly depending on the nature of the ancillary ligands. For instance, a series of Cu(I) furan-2-thiocarboxylate complexes demonstrated diverse geometries. rsc.org The complexes [(PPh₃)₂Cu(fCOS)₂] and its hydrated form [(PPh₃)₂Cu(fCOS)₂·H₂O] both feature a distorted trigonal pyramidal geometry around the Cu(I) center. rsc.org In contrast, the complex [(dppf)Cu(fCOS)·CH₃CN] adopts a trigonal planar geometry. rsc.org Dimeric structures have also been observed; an unsymmetrical dimeric complex, [(PPh₃)₃Cu₂(μ-fCOS)(μ-Cl)], contains two distinct copper centers, one with tetrahedral geometry and the other with trigonal planar coordination. rsc.org A more symmetrical dimer, [(dppee)Cu(μ-fCOS)]₂, possesses two Cu(I) centers, both in a tetrahedral environment. rsc.org
In another example, a heteroleptic Cu(I) complex, [Cu(L)(PPh₃)₂][BF₄], where L is the furan-containing ligand 6-(furan-2-yl)-2,2′-bipyridine, was characterized by X-ray crystallography. mdpi.com The analysis confirmed a distorted tetrahedral geometry around the copper atom, coordinated to the two nitrogen atoms of the bipyridine ligand and the phosphorus atoms of the two triphenylphosphine ligands. mdpi.com The study noted a weak intramolecular interaction between the copper atom and the furan oxygen, with a Cu(1)···O(1) distance of 3.15 Å. mdpi.com Similarly, the solid-state structure of a square planar Cu(II) complex with a ligand derived from furan-2-ylmethylene and adamantane-1-carbohydrazide, [(L)CuBr₂], was determined by single-crystal XRD, highlighting the technique's utility for related oxidation states. nih.gov
These studies underscore the power of XRD to reveal the subtle structural variations in Copper(I) furan complexes, which are often influenced by the steric and electronic properties of the coligands.
Table 1: Selected XRD Data for Copper-Furan Complexes This table is interactive. Click on the headers to sort the data.
| Complex | Copper Oxidation State | Coordination Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| [(PPh₃)₂Cu(fCOS)₂] | Cu(I) | Distorted Trigonal Pyramidal | Mononuclear complex | rsc.org |
| [(dppf)Cu(fCOS)·CH₃CN] | Cu(I) | Trigonal Planar | Mononuclear complex | rsc.org |
| [(PPh₃)₃Cu₂(μ-fCOS)(μ-Cl)] | Cu(I) | Tetrahedral and Trigonal Planar | Unsymmetrical Dimer | rsc.org |
| [(dppee)Cu(μ-fCOS)]₂ | Cu(I) | Tetrahedral | Symmetrical Dimer | rsc.org |
| [Cu(L)(PPh₃)₂][BF₄] (L = 6-(furan-2-yl)-2,2′-bipyridine) | Cu(I) | Distorted Tetrahedral | Mononuclear, weak Cu···O interaction (3.15 Å) | mdpi.com |
| [(L)CuBr₂] (L = N'-(furan-2-ylmethylene)adamantne-1-carbohydrazide) | Cu(II) | Square Planar | Mononuclear, intramolecular H-bonding | nih.gov |
Mass Spectrometry (MS) for Solution-Phase Speciation
While XRD provides a static picture of the solid state, mass spectrometry (MS) is crucial for confirming the molecular weight and integrity of Copper(I) furan complexes in the solution phase. Electrospray Ionization (ESI) is a particularly soft ionization technique well-suited for analyzing coordination complexes.
High-Resolution ESI-MS (HR-ESI-MS) data for the complex [Cu(L)(PPh₃)₂][BF₄] (where L = 6-(furan-2-yl)-2,2′-bipyridine) confirmed the compound's integrity in solution, complementing the structural data obtained from XRD and NMR. mdpi.com For related copper(II) complexes with furan-containing aroylhydrazonic ligands, ESI-MS(+) was used to identify species such as [Cu(HL)₂ + H]⁺, with the experimental isotope distribution pattern matching the calculated one. rsc.org In studies of other furan-derived copper(II) complexes, ESI-MS was employed to characterize the compounds in solution, supporting the structural data obtained from other methods like FTIR and X-ray diffraction. rsc.org Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another technique that has been applied to characterize mixed-ligand Cu(II) complexes, providing valuable information on their molecular weight and composition. worldscientificnews.com
These applications demonstrate that mass spectrometry is an indispensable tool for verifying that the structures observed in the solid state are relevant to their state in solution, where many of their potential applications are tested.
Advanced Characterization Techniques
Beyond initial structural and solution-phase analysis, advanced spectroscopic methods are employed to probe the fine details of the electronic structure and local coordination environment of the copper center.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Related Species
Copper(I) has a d¹⁰ electron configuration and is therefore diamagnetic and EPR-silent. However, EPR spectroscopy is a powerful tool for studying related paramagnetic Cu(II) (d⁹) species. mdpi.com Analysis of these related compounds provides invaluable insight into the ligand field environment, which can be extrapolated to understand the coordination sphere in the Cu(I) analogues.
For example, the X-band EPR spectra of a dinuclear Cu(II) complex derived from a furan-containing N-acylhydrazone were recorded in frozen DMF and DMSO solutions. rsc.org The spectra were characteristic of a monomeric Cu(II) species in solution, indicating the dimer breaks apart upon dissolution. rsc.org The simulated spectra yielded g-tensor values (e.g., in DMF: g∥ = 2.25, g⊥ = 2.05) and hyperfine coupling constants (A∥ = 175 x 10⁻⁴ cm⁻¹) that are typical for Cu(II) in a square-planar or square-pyramidal geometry with the unpaired electron residing predominantly in the d(x²-y²) orbital. rsc.orguq.edu.au The relationship between g-tensor values and the nature of the coordinating atoms is well-established; for instance, the presence of sulfur atoms in the coordination sphere tends to decrease the magnitude of the g-parallel component compared to complexes with only nitrogen or oxygen donors. mdpi.com
EPR studies on other Cu(II) complexes have shown that the technique can distinguish between different species in solution, such as monomers and dimers, and can be used to detect superhyperfine splitting from coordinating nitrogen atoms, providing direct evidence of metal-ligand bonding. uq.edu.auacs.org
Table 2: Representative EPR Data for Related Copper(II)-Furan Complexes This table is interactive. Click on the headers to sort the data.
| Complex System | Solvent | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | Interpretation | Reference |
|---|---|---|---|---|---|---|
| [Cu(HL)]₂²⁺ (H₂L = 5-methylsalicylaldehyde 2-furoyl hydrazone) | DMF (frozen) | 2.25 | 2.05 | 175 | Dimer breaks into [Cu(HL)DMF]⁺ monomer; square-planar/pyramidal geometry | rsc.org |
| [Cu(HL)]₂²⁺ (H₂L = 5-methylsalicylaldehyde 2-furoyl hydrazone) | DMSO (frozen) | 2.26 | 2.05 | 178 | Dimer breaks into [Cu(HL)DMSO]⁺ monomer; square-planar/pyramidal geometry | rsc.org |
| 4-nitrophenyl semicarbazone Cu(II) complex | DMSO (frozen) | Showed presence of two species (monomer and dimer) | EPR confirms structural information and solution speciation | uq.edu.au |
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local geometric structure of the absorbing atom, even in non-crystalline samples. ias.ac.in The technique is divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which includes the absorption edge, is sensitive to the oxidation state and coordination geometry of the copper ion. For copper complexes, the position and features of the K-edge (1s electron excitation) can distinguish between Cu(I), Cu(II), and Cu(III) states. ias.ac.innih.gov
The EXAFS region, at energies above the edge, consists of oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can yield precise information about the type, number, and distance of atoms in the local coordination shell of the copper center. ias.ac.inesrf.fr For example, EXAFS studies on Cu(I) complexes have been used to determine Cu-S bond distances and establish a tetrathioether coordination environment in a protein. esrf.fr In studies of Cu(I) species in aqueous bromide solutions, EXAFS showed that [CuBr₂]⁻ was the dominant species. rsc.org While specific EXAFS studies focusing solely on simple Copper(I)-furan complexes are not abundant, the methodology has been extensively applied to a wide range of copper compounds, including oxides and biological systems, demonstrating its utility. ias.ac.inrsc.org For instance, an EXAFS study of Cu(II) complexes with humic substances concluded that coordination sites involving carboxylic groups attached to a furan ring were unlikely, based on a comparison of the spectra with that of a Cu(II)-tetrahydrofurantetracarboxylic acid model complex. acs.org This highlights the technique's ability to rule out potential binding modes. XAS and EXAFS are thus invaluable for characterizing the local environment of copper in furan complexes, especially in systems not amenable to single-crystal XRD. researchgate.net
Compound Index
Theoretical and Computational Investigations of Copper I Furan Systems
Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) has become a primary computational tool for investigating the ground-state properties of copper(I) complexes due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as bond lengths, bond angles, and charge distribution.
Key parameters derived from DFT calculations for Cu(I)-furan systems often include:
Optimized Geometries: Predicting the most stable three-dimensional structure of the complex.
Bonding Energies: Quantifying the strength of the interaction between the Cu(I) ion and the furan (B31954) ligand.
Natural Bond Orbital (NBO) Analysis: Investigating charge transfer and orbital interactions between the metal and the ligand.
Electron Density Distribution: Visualizing how electrons are shared and distributed within the molecule.
These calculations provide a foundational understanding of the complex's stability and intrinsic electronic characteristics. researchgate.net
| Property | Typical DFT Functional Used | Information Obtained | Example Application |
| Molecular Geometry | B3LYP, B3PW91 | Bond lengths, bond angles, dihedral angles | Predicting the tetrahedral or trigonal planar coordination of a Cu(I) center with furan-based ligands. researchgate.netresearchgate.net |
| Binding Energy | B3LYP, M06-2X | Stability of the metal-ligand bond | Calculating the energy required to dissociate the furan ligand from the copper(I) center. |
| Vibrational Frequencies | B3LYP | IR and Raman spectra prediction | Assigning experimental vibrational bands to specific molecular motions within the complex. |
| Electronic Properties | B3LYP, PBE0 | HOMO/LUMO energies, charge distribution | Assessing the electronic character of the frontier orbitals to predict reactivity. |
This table is interactive. Click on the headers to sort.
While DFT is excellent for ground-state properties, understanding the photophysical behavior of Copper(I) furan complexes requires methods that can accurately describe electronic excited states. Ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT), are widely used for this purpose. ohio-state.edu These methods can predict absorption and emission spectra, excited-state lifetimes, and the nature of electronic transitions. researchgate.netyoutube.com
Copper(I) complexes are known for their interesting photophysical properties, often stemming from metal-to-ligand charge transfer (MLCT) excited states. nih.govnih.gov In a Cu(I)-furan complex, TD-DFT calculations can determine whether the lowest energy electronic transitions are MLCT, ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions. nih.gov
Key photophysical properties investigated using these methods include:
UV-Vis Absorption Spectra: TD-DFT can calculate the energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally. aip.org
Emission Properties: By optimizing the geometry of the excited state, it is possible to calculate emission energies, which are crucial for applications in areas like organic light-emitting diodes (OLEDs).
Nature of Excited States: Analysis of the molecular orbitals involved in a transition reveals its character (e.g., MLCT), which is fundamental to the complex's luminescent behavior. aip.org
For example, calculations on heteroleptic Cu(I) complexes often show that the lowest singlet (S₁) states are MLCT in nature, while the lowest triplet (T₁) states can be intraligand states. nih.gov This information is vital for designing new materials with specific optoelectronic properties. nih.govnih.gov
| Parameter | Computational Method | Description | Relevance to Cu(I)-Furan |
| Absorption Wavelength (λ_abs) | TD-DFT | Energy required to promote an electron to an excited state. | Predicts the color of the complex and its light-harvesting capabilities. |
| Emission Wavelength (λ_em) | TD-DFT (with excited state optimization) | Energy released when an electron returns to the ground state. | Determines the color of luminescence for applications in lighting and displays. acs.org |
| Excited State Lifetime (τ) | TD-DFT, Spin-Orbit Coupling Calculations | The average time the molecule spends in the excited state. | Influences the efficiency of luminescence and photocatalytic processes. nih.gov |
| Transition Character | Natural Transition Orbital (NTO) Analysis | Identifies the origin and destination of the electron during a transition (MLCT, IL, etc.). aip.org | Explains the mechanism of luminescence and helps in tuning the photophysical properties. nih.gov |
This table is interactive. Click on the headers to sort.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of systems, including conformational changes, solvent effects, and transport properties.
For Copper(I) furan systems, MD simulations can be applied to understand:
Solvation Effects: How solvent molecules arrange around the complex and influence its structure and stability.
Conformational Dynamics: The flexibility of the furan ligand and its coordination to the copper center, including any dynamic binding and unbinding events.
Interaction with Biomolecules or Surfaces: Simulating how a Cu(I)-furan complex might interact with larger systems, such as proteins or material surfaces. researchgate.netnih.gov
For instance, ab initio molecular dynamics (AIMD), which combines MD with electronic structure calculations on-the-fly, has been used to study the dimerization of Cu(II) ions on silica (B1680970) surfaces, a process that provides methodological insights applicable to Cu(I) systems. d-nb.info Similarly, MD simulations have been employed to investigate the diffusion behavior of furan molecules at interfaces, which is relevant for understanding how a Cu(I)-furan complex might behave in heterogeneous environments. researchgate.netbiointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov The goal is to develop a mathematical model that can predict the activity of new, untested compounds.
In the context of Copper(I) furan complexes, QSAR could be used to:
Predict Catalytic Activity: If a series of related Cu(I)-furan complexes are synthesized and tested as catalysts, QSAR can identify the key molecular descriptors (e.g., electronic properties, steric parameters) that correlate with catalytic efficiency.
Estimate Biological Activity: For complexes designed as potential therapeutic agents, QSAR models can predict properties like antiproliferative activity based on structural features. nih.gov
Screen Virtual Libraries: Once a reliable QSAR model is built, it can be used to screen large virtual libraries of potential Cu(I)-furan complexes to identify the most promising candidates for synthesis and testing.
Although direct QSAR studies on Cu(I)-furan complexes are not widely reported, the methodology has been applied to other furan derivatives and copper complexes. For example, QSAR models have been developed for furan derivatives as corrosion inhibitors and for the antiproliferative activity of other copper complexes, demonstrating the applicability of the approach. nih.govdigitaloceanspaces.comresearchgate.net
Ligand Field Theory and Molecular Orbital Theory Applications
Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are fundamental theoretical frameworks for describing the electronic structure and bonding in transition metal complexes. wikipedia.orgpurdue.edubritannica.com
Molecular Orbital (MO) Theory provides a detailed picture of bonding by considering the combination of atomic orbitals from the metal and ligands to form molecular orbitals that extend over the entire molecule. bccampus.cayoutube.comyoutube.com For a Cu(I)-furan complex, an MO diagram would show the formation of bonding, non-bonding, and antibonding orbitals. uci.edu Since Cu(I) has a filled d-shell (d¹⁰), the d-orbitals are typically involved in bonding interactions but are fully occupied. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the complex's reactivity and electronic transitions. The HOMO is often metal-based, while the LUMO is typically located on the π-system of the organic ligand, leading to the characteristic MLCT transitions upon photoexcitation. tue.nl
Ligand Field Theory (LFT) is an application of MO theory that focuses specifically on the effects of ligands on the metal d-orbitals. wikipedia.orgwelcomehomevetsofnj.orgsemanticscholar.org In a Cu(I) complex, all five d-orbitals are filled. Therefore, the concept of ligand field splitting (the energy difference between d-orbitals) and ligand field stabilization energy, which are central to the chemistry of dⁿ (n<10) ions, are less critical for describing the ground state of Cu(I) complexes. However, LFT concepts are still useful for understanding the electronic transitions to excited states, where the formal oxidation state of copper can be considered +2 (a d⁹ configuration) as a result of an MLCT transition. nih.gov
Reactivity and Mechanistic Studies of Copper I Furan Complexes
Fundamental Reaction Pathways
The reactivity of copper(I) furan (B31954) complexes is largely dictated by the accessible coordination geometries of the copper(I) center and its propensity to participate in ligand exchange and redox processes. These fundamental pathways are often intertwined in catalytic cycles.
Ligand Substitution Mechanisms in Copper(I) Furan Complexes
Ligand substitution, the exchange of one ligand for another at a metal center, is a foundational reaction in the chemistry of coordination complexes. libretexts.org For copper(I) furan complexes, these reactions are crucial for the introduction of substrates into the coordination sphere, initiating catalytic transformations. The mechanism of substitution can generally be described by a continuum between two extremes: the dissociative (D) mechanism, where the outgoing ligand leaves first to generate a lower-coordinate intermediate, and the associative (A) mechanism, where the incoming ligand binds first to form a higher-coordinate intermediate. libretexts.org An interchange (I) mechanism, where the incoming ligand enters the coordination sphere as the outgoing one leaves, is also common. jamesfodor.com
The preferred pathway is influenced by steric and electronic factors. Steric crowding around the metal center favors a dissociative pathway to relieve strain in the transition state. jamesfodor.com Copper(I), with its d¹⁰ electron configuration, does not have a crystal field stabilization energy preference for any particular geometry, but it commonly forms 2-, 3-, and 4-coordinate complexes, often with tetrahedral or trigonal planar geometries. The relatively low coordination numbers can make associative pathways accessible. In catalytic processes, such as copper-catalyzed cross-coupling or cycloaddition reactions, a weakly bound ligand, like a solvent molecule or a counter-ion, may be displaced by a substrate molecule (e.g., an alkyne or an amide). beilstein-journals.orgresearchgate.net This initial substitution is a critical step, bringing the reactants into proximity at the catalytically active copper center. For instance, in photoinduced copper-catalyzed reactions, rapid ligand exchange between different types of ligands (e.g., phosphines and diamines) can occur upon changes in the copper oxidation state, highlighting the lability of these complexes. nih.gov
Redox Processes Involving Copper(I) Furan Species
Copper is well-known for its accessible redox chemistry, primarily between the Cu(I) and Cu(II) states, although the Cu(III) state can also be involved. acs.org These redox processes are central to the catalytic activity of copper(I) furan complexes, particularly in oxidation and radical reactions.
In many catalytic cycles, a copper(I) species is oxidized to a copper(II) or even copper(III) intermediate during the bond-forming step, followed by a reductive step that regenerates the active Cu(I) catalyst. acs.org For example, in the synthesis of multisubstituted furans from acetophenones and alkynes, a Cu(I)/Cu(II) redox cycle is proposed. acs.org Here, Cu(I) is believed to mediate single-electron transfer (SET) steps, leading to the formation of radical intermediates that subsequently cyclize to form the furan ring. The role of O₂ in aerobic oxidations is often to regenerate the active Cu(II) state from Cu(I) after the oxidative functionalization of the substrate has occurred. acs.org
Electrochemical studies also provide insight into the redox behavior. The electrocatalytic reduction of furfural (B47365) (a furan derivative) on copper electrodes to produce valuable chemicals like furfuryl alcohol and 2-methylfuran (B129897) demonstrates the ability of copper to mediate electron transfer to the furan ring system. rsc.orgnih.gov Operando Raman spectroscopy has revealed that the structural properties of the copper surface dictate the selectivity of the reduction, underscoring the intimate relationship between the catalyst's state and the reaction outcome. nih.gov Density functional theory (DFT) calculations have been used to model the reaction energetics, showing that the formation of key intermediates is kinetically controlled and dependent on the applied potential. rsc.org
Functionalization of Furan Ligands within the Coordination Sphere
Copper(I) catalysts are highly effective in promoting the functionalization of furan rings, either by constructing the ring from acyclic precursors or by modifying a pre-existing furan moiety. In these reactions, the furan-containing substrate or its precursors are thought to act as ligands, coordinating to the copper center, which then directs the subsequent bond-forming events.
A prominent example is the copper(I)-catalyzed synthesis of multisubstituted furans via the radical addition of acetophenones to electron-deficient alkynes. acs.org This method achieves direct C(sp³)–H bond functionalization, where the copper catalyst is essential for generating the key radical intermediates. Similarly, copper-promoted annulation reactions can be used to construct benzo[b]furans from 2-fluorophenylacetylene derivatives. beilstein-journals.org A proposed mechanism involves the coordination of a phenolate (B1203915) intermediate to the Cu(I) center, followed by an intramolecular addition onto the alkyne, leading to the cyclized product. beilstein-journals.org Copper(I) has also been used in conjunction with chiral bis(oxazoline) ligands for the asymmetric cyclopropanation of furan, yielding γ-butyrolactones with high enantioselectivity. sigmaaldrich.com This highlights the ability to control stereochemistry by designing the coordination environment around the catalytic copper center.
Intermolecular Interactions and Supramolecular Assembly
Beyond intramolecular catalysis, copper(I) furan complexes can engage in intermolecular interactions to form well-defined, ordered structures known as supramolecular assemblies. The formation of these architectures is driven by non-covalent forces, with the predictable and directional nature of metal-ligand coordination providing the primary organizational framework. nih.gov
Studies have shown that copper(II) complexes featuring benzimidazole (B57391) ligands with furan or methylfuran substituents can self-assemble into helical supramolecular chains. figshare.comacs.org These assemblies are stabilized by intramolecular and intermolecular π-π stacking interactions between the aromatic benzimidazole rings. figshare.comacs.org Although these examples involve copper(II), the principles apply to copper(I) as well, where the coordination geometry imposed by the metal center directs the spatial orientation of the ligands, facilitating specific intermolecular contacts. The furan ring itself, as an aromatic heterocycle, can participate in π-π stacking and other non-covalent interactions, contributing to the stability and structure of the final assembly. The design of such systems is of interest for creating materials with novel electronic or catalytic properties arising from the collective behavior of the assembled complexes.
Reaction Kinetics and Thermodynamics of Copper(I) Furan-Mediated Processes
Understanding the kinetics and thermodynamics of reactions involving copper(I) furan complexes is crucial for optimizing reaction conditions and controlling product selectivity. Detailed studies combining experimental rate measurements with computational modeling provide deep mechanistic insights.
A comprehensive study on the hydrogenation of furfural over a Cu/SiO₂ catalyst provides a clear example. ou.edu The kinetics of this process were well-described by a Langmuir-Hinshelwood model, where reactants adsorb onto the catalyst surface before reacting. ou.edu The study determined key thermodynamic and kinetic parameters, such as the heats of adsorption for the reactants and the activation energies for the conversion steps. ou.edu For instance, the activation energies for the conversion of both furfural and its intermediate, furfuryl alcohol, were found to be approximately 12 kcal/mol. ou.edu
The interplay between kinetics and thermodynamics is also critical in cycloaddition reactions involving furan. The Diels-Alder reaction of furan is often thermodynamically unfavorable due to the loss of aromaticity, but catalysis can alter the energy landscape. researchgate.netresearchgate.net While high temperatures may favor the retro-Diels-Alder reaction, kinetic control at lower temperatures can allow for the isolation of the cycloadduct. researchgate.net Copper catalysts can influence both the rate (kinetics) and, in some cases, the position of the equilibrium by stabilizing transition states or intermediates, making otherwise inaccessible pathways viable. researchgate.net
Interactive Data Tables
Table 1: Kinetic and Thermodynamic Parameters for Furfural Hydrogenation on Cu/SiO₂ Catalyst
| Parameter | Species | Value | Unit |
| Heat of Adsorption (ΔHads) | Furfural | -16 | kcal/mol |
| Heat of Adsorption (ΔHads) | Furfuryl Alcohol | -11 | kcal/mol |
| Heat of Adsorption (ΔHads) | 2-Methyl Furan | -8 | kcal/mol |
| Activation Energy (Ea) | Furfural Conversion | ~12 | kcal/mol |
| Activation Energy (Ea) | Furfuryl Alcohol Conversion | ~12 | kcal/mol |
Data sourced from a kinetic study of furfural hydrogenation on a Cu/SiO₂ catalyst at 230–290 °C. ou.edu
Table 2: Examples of Copper(I)-Catalyzed Furan Synthesis
| Substrates | Catalyst System | Conditions | Product Type | Yield (%) | Reference |
| Acetophenones + Alkynes | Cu(I) salts, DTBP | 100 °C | Trisubstituted Furans | 60–85 | acs.org |
| 2-Fluorophenylacetylenes | CuI, KOH | 80 °C, DMSO | Benzo[b]furans | Good to Excellent | beilstein-journals.org |
| Furan + Diazo esters | Cu(I)OTf, Bis(oxazoline) ligand | N/A | γ-Butyrolactones | N/A | sigmaaldrich.com |
This table summarizes various synthetic methods for furan derivatives mediated by copper(I) complexes.
Catalytic Applications of Copper I Furan Complexes in Organic Transformations
Cross-Coupling Reactions
Copper(I) catalysts, often stabilized by furan-containing ligands or acting upon furan (B31954) substrates, are instrumental in cross-coupling reactions, which are fundamental for constructing molecular frameworks.
C-C Bond Formation (e.g., Sonogashira, Ullmann-type reactions)
Copper(I)-catalyzed C-C bond formation is a cornerstone of organic synthesis, enabling the creation of complex carbon skeletons from simpler precursors. Furan derivatives play a significant role both as substrates and as products in these transformations.
A notable application is the synthesis of 2-arylbenzo[b]furans via a copper(I)-catalyzed Sonogashira coupling of o-iodophenols and aryl acetylenes, followed by a cyclization step. researchgate.net This palladium-free method provides an efficient route to a variety of substituted benzofurans, tolerating diverse functional groups. researchgate.net The reaction typically proceeds under mild conditions and offers an economical alternative to palladium-catalyzed methods. researchgate.net A plausible mechanism involves the formation of a copper-acetylide complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination and subsequent cyclization to form the benzofuran (B130515) ring. rsc.org
Ullmann-type reactions, traditionally high-temperature couplings, have been adapted using copper(I) catalysts for furan synthesis. For instance, a Cu(I)-catalyzed domino reaction of 2,3-dibromo-1-propenes with β-ketoesters or 1,3-diketones yields 2,3,5-trisubstituted furans. organic-chemistry.org This process involves an intermolecular C-allylation followed by an intramolecular Ullmann-type O-vinylation. organic-chemistry.org
Furthermore, copper(I) catalysts facilitate the synthesis of furan-substituted allenes through the cross-coupling of conjugated ene-yne-ketones with terminal alkynes. acs.org This reaction proceeds through a proposed copper carbene migratory insertion mechanism, showcasing the versatility of copper(I) in activating unique substrates to form valuable allene (B1206475) structures. acs.org
Table 1: Examples of Copper(I)-Catalyzed C-C Bond Formation Involving Furans
| Reaction Type | Substrates | Catalyst System | Product | Yield | Citation |
|---|---|---|---|---|---|
| Sonogashira/Cyclization | 2-Iodophenol, Phenylacetylene | CuI, Ligand | 2-Phenylbenzofuran | Good to Excellent | researchgate.net |
| Ullmann-type Domino | 2,3-Dibromo-1-propene, Ethyl acetoacetate | CuI, Cs₂CO₃ | 2,3,5-Trisubstituted furan | Good | organic-chemistry.org |
| Allenic Coupling | Ene-yne-ketone, Terminal alkyne | CuI | Furan-substituted allene | Good to Excellent | acs.org |
| Direct Biarylation | Furan, Aryldiazonium salt | [(BPY)CuII(PLY)Cl] | 2-Arylfuran | Good to Excellent | rsc.org |
C-Heteroatom Bond Formation (e.g., C-N, C-O)
The formation of carbon-heteroatom bonds is crucial for synthesizing pharmaceuticals and functional materials. Copper(I)-pincer bis(N-heterocyclic carbene) complexes have emerged as effective catalysts for Ullmann-type C-N and C-O coupling reactions. frontiersin.orgnih.gov These reactions can be performed in the presence of air, which is a significant advantage over many other copper(I) systems that require strictly inert conditions. frontiersin.orgnih.gov The scope of these reactions includes the coupling of various aryl halides with N- and O-nucleophiles like azoles and phenols. frontiersin.orgnih.gov The reactivity is influenced by a balance of the nucleophile's coordinating ability and steric factors, with imidazole (B134444) derivatives showing high reactivity. frontiersin.orgnih.gov
The Chan-Lam coupling reaction, another powerful method for C-heteroatom bond formation, utilizes copper catalysts to couple arylboronic acids with nucleophiles. mdpi.com While many ligands are used, the principles can be extended to furan-based systems to modulate catalyst activity and solubility. mdpi.com
Click Chemistry (CuAAC) Catalysis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click reaction," is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org This reaction is known for its reliability, mild reaction conditions, and broad functional group tolerance. acs.org The catalytic cycle involves the formation of a copper(I) acetylide, which then reacts with an azide (B81097). nih.gov Ligands are often used to stabilize the Cu(I) oxidation state and accelerate the reaction. nih.gov
While furan itself is not a direct component of the classic CuAAC reaction, the versatility of this ligation allows for the incorporation of furan moieties into either the alkyne or azide starting materials. This enables the synthesis of complex furan-containing conjugates for applications in medicinal chemistry and materials science. acs.org Furthermore, ligands incorporating furan derivatives could potentially be employed to tune the electronic and steric properties of the copper catalyst, although this remains a developing area. The use of N-heterocyclic carbene (NHC)-copper(I) complexes, some of which can be derived from precursors containing other heterocyclic rings, has been shown to be highly effective in catalyzing [3+2] cycloadditions like the CuAAC. beilstein-journals.org
Asymmetric Catalysis Utilizing Chiral Furan Derivatives
Asymmetric catalysis is a powerful strategy for producing enantiomerically pure compounds. Copper(I) complexes prepared from chiral ligands containing a furan moiety have proven to be effective catalysts in enantioselective transformations.
A notable example is the asymmetric Henry reaction, where a carbon-carbon bond is formed between a nitroalkane and an aldehyde. A copper(I) complex prepared in situ from copper(I) chloride and the chiral ligand (S)-2-(furan-2-yl-methylamino)-2-phenylethanol has been used to catalyze the reaction between various arylaldehydes and nitromethane. tubitak.gov.tr This system achieved high yields and enantiomeric excesses at ambient temperature, demonstrating the effective transfer of stereochemical information from the furan-containing ligand to the product. tubitak.gov.tr
Table 2: Asymmetric Henry Reaction Catalyzed by a Chiral Copper(I) Furan Complex tubitak.gov.tr
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzaldehyde | 92 | 84 |
| 4-Chlorobenzaldehyde | 95 | 89 |
| 4-Methylbenzaldehyde | 93 | 86 |
| 4-Methoxybenzaldehyde | 90 | 82 |
| 2-Naphthaldehyde | 91 | 85 |
The success of this system highlights the potential of designing chiral ligands based on the furan scaffold for a wide range of other copper-catalyzed asymmetric reactions. tubitak.gov.tr
Oxidative Coupling Reactions Mediated by Copper(I) Furan Catalysts
Oxidative coupling reactions offer an atom-economical way to form new bonds via C-H activation, often using air or another external oxidant. researchgate.net Copper catalysts are particularly adept at mediating such transformations.
An efficient aerobic oxidative coupling between unactivated furans and indoles has been developed using a simple copper(II) salt which is reduced in situ or participates in a cycle involving Cu(I)/Cu(II) species. researchgate.netrsc.org This reaction proceeds without the need for ligands or additives, using air as the terminal oxidant, which makes the process highly sustainable. researchgate.netrsc.org The proposed mechanism involves the chemoselective oxidation of the indole (B1671886) by the copper catalyst to form a radical cation, which is then trapped by the nucleophilic furan. researchgate.netrsc.org This method provides direct access to π-conjugated indolyl-furan systems, which exhibit interesting fluorescence properties. researchgate.net
Another example is the copper-catalyzed oxidative cross-coupling of electron-deficient polyfluorophenylboronate esters with terminal alkynes, which serves as an alternative to the Sonogashira reaction. nih.gov A plausible catalytic cycle involves the formation of an alkynylcopper(II) species, transmetalation with the boronate ester, and subsequent C-C reductive elimination to yield the product and a Cu(0) species, which is then reoxidized to complete the cycle. nih.gov
Tandem and Cascade Reactions Catalyzed by Copper(I) Furan Complexes
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient strategies for rapidly building molecular complexity. Copper(I)-furan systems have been successfully employed in a variety of such processes.
The synthesis of substituted furans can be achieved through several copper-catalyzed cascade sequences. For example, a Cu(I)-catalyzed domino reaction involving intermolecular C-allylation and intramolecular O-vinylation transforms simple starting materials into polysubstituted furans. organic-chemistry.org Similarly, a copper-catalyzed tandem cycloaddition of ketones with α,β-unsaturated carboxylic acids under air affords trisubstituted furans regioselectively. rsc.org
Benzofuran synthesis has also been a fertile ground for developing copper-catalyzed tandem reactions. An efficient one-pot strategy combines a Sonogashira coupling with a cyclization to produce 2-arylbenzofurans from o-iodophenols and terminal alkynes, avoiding the need for palladium. researchgate.netrsc.org Another approach utilizes a three-component reaction of o-iodophenols, acyl chlorides, and phosphorus ylides with copper catalysis to construct functionalized benzofurans. acs.org This tandem process involves the formation of one C(sp²)-C bond, one C(sp²)-O bond, and one C=C bond in a single operation. acs.org
These examples underscore the capacity of copper(I) catalysts to orchestrate complex reaction sequences involving furan derivatives, providing rapid and efficient access to valuable heterocyclic structures.
Catalyst Deactivation and Regeneration Strategies
The stability and longevity of copper(I) catalysts in organic transformations involving furan-based compounds are critical for their industrial viability. However, like most catalysts, they are susceptible to deactivation over time, which diminishes their activity and selectivity. Understanding the mechanisms behind this deactivation is crucial for developing effective regeneration strategies to restore catalytic performance.
Catalyst deactivation in this context can be broadly attributed to several factors, including the formation of carbonaceous deposits (coking), sintering of copper particles, leaching of the active metal, and changes in the oxidation state of the active sites. purdue.edumdpi.commdpi.commdpi.com These processes can occur individually or simultaneously, leading to a complex deactivation profile.
Mechanisms of Catalyst Deactivation
Fouling by Coke and Polymeric Species: One of the most dominant causes of deactivation for copper catalysts in the presence of furan derivatives is the formation of coke or polymeric species on the catalyst surface. purdue.eduresearchgate.net Furan-based reactants, intermediates, and products can undergo polymerization or strong adsorption on the active sites, physically blocking them and preventing access for new reactant molecules. purdue.edumdpi.com Studies on the hydrogenation of furfural (B47365) to furfuryl alcohol using copper chromite catalysts have identified that strong adsorption of polymeric species formed from the reactant and/or products is a primary origin of catalyst deactivation. purdue.edu Similarly, in the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), carbonaceous residues deposited on the catalyst surface are considered a main cause for deactivation. mdpi.com
Sintering of Copper Particles: Thermal stress during catalytic processes can lead to the agglomeration or sintering of finely dispersed copper nanoparticles into larger particles. purdue.edumdpi.com This is particularly relevant for reactions conducted at elevated temperatures. mdpi.com Sintering results in a decrease in the active surface area of the copper, thereby reducing the number of available catalytic sites and leading to a loss of activity. chalmers.se The Hüttig temperature for copper is relatively low (135 °C), and many hydrogenation reactions involving furan derivatives operate at temperatures exceeding 200 °C, making sintering a significant challenge. mdpi.com
Leaching of Active Species: Leaching involves the dissolution of the active copper species from the solid support into the reaction medium. mdpi.commdpi.com This phenomenon leads to an irreversible loss of the catalyst's active component. The choice of solvent can influence the extent of leaching; for instance, water, while a green solvent, can sometimes favor this phenomenon more than organic solvents. mdpi.com Preventing leaching is crucial, as recovering the catalytic activity of the fresh catalyst becomes unfeasible if a portion of the metallic phase is lost. mdpi.com
Changes in Oxidation State and Active Site Poisoning: The catalytic activity is often linked to a specific oxidation state of copper, typically Cu(I) or metallic Cu(0), which are considered the active sites for many transformations. purdue.eduacs.org Changes in this oxidation state, for example, through over-reduction or oxidation, can lead to deactivation. purdue.edumdpi.com Furthermore, strong chemisorption of reactants, products, or impurities on the active sites can act as poisons, rendering them inactive. researchgate.netmdpi.com In some Ullmann-type reactions, the formation of off-cycle copper(I) species, which may disproportionate, has been identified as a deactivation pathway. acs.orgresearchgate.net
Table 1: Common Deactivation Mechanisms for Copper Catalysts in Furan-Related Transformations This table is interactive. You can sort and filter the data by clicking on the headers.
| Deactivation Mechanism | Description | Affecting Factors | Relevant Reactions |
|---|---|---|---|
| Coking/Fouling | Deposition of carbonaceous or polymeric species from furanic compounds on the catalyst surface, blocking active sites. purdue.edumdpi.com | Reaction temperature, reactant/product concentration, catalyst acidity. | Furfural Hydrogenation purdue.edu, HMF Hydrogenation mdpi.com |
| Sintering | Thermal agglomeration of copper nanoparticles into larger particles, reducing the active surface area. mdpi.commdpi.com | High reaction temperatures, catalyst support type. mdpi.com | High-Temperature Hydrogenations mdpi.com |
| Leaching | Dissolution of active copper species from the support into the reaction medium, causing irreversible catalyst loss. mdpi.commdpi.com | Solvent polarity (e.g., water), support interaction, presence of acidic species. mdpi.com | Liquid-Phase Hydrogenations mdpi.commdpi.com |
| Active Site Poisoning | Strong chemisorption of reactants, products, or impurities, or change in the active Cu(I)/Cu(0) oxidation state. purdue.eduacs.org | Impurities in feedstock, reaction byproducts, base concentration. acs.orgresearchgate.net | Furfural Hydrogenation purdue.edu, Ullmann Coupling acs.org |
Catalyst Regeneration Strategies
To extend the lifetime of copper-furan catalysts and improve process economics, various regeneration techniques have been developed. The choice of method depends heavily on the primary cause of deactivation.
Thermal Treatment (Oxidative Regeneration): For catalysts deactivated by coke or carbonaceous deposits, the most common regeneration method is thermal treatment in an oxidizing atmosphere (e.g., air or diluted oxygen). researchgate.netmdpi.com This process, often called calcination, effectively burns off the deposited carbon, cleaning the catalyst surface and pores. chalmers.seacs.org For instance, a Cu/SiO₂-PD catalyst used for HMF hydrogenation, which lost activity due to carbon deposition, had its original catalytic activity fully recovered after an air treatment at 673 K followed by a subsequent reduction step. mdpi.com
Chemical Washing: When deactivation is caused by poisoning from non-combustible species, chemical washing can be employed. researchgate.netacs.org This involves treating the catalyst with acids, bases, or specific solvents to dissolve and remove the poisoning agents. researchgate.net For example, regeneration of certain catalysts deactivated by metal poisoning can be achieved by pickling in acid solutions to remove the toxic elements and replenish active sites. acs.org
Reduction Treatment: Following an oxidative regeneration step, or if the catalyst was deactivated by oxidation of the active metal, a reduction treatment is necessary to restore the active copper species (Cu⁰ or Cu⁺). mdpi.commdpi.com This is typically achieved by treating the catalyst in a stream of hydrogen (H₂) or another reducing agent at an elevated temperature. mdpi.com The combination of oxidation to remove coke followed by reduction to restore the active metal sites is a highly effective and widely used regeneration cycle. mdpi.com
Table 2: Regeneration Strategies for Deactivated Copper Catalysts This table is interactive. You can sort and filter the data by clicking on the headers.
| Regeneration Strategy | Description | Target Deactivation | Example Application & Efficacy |
|---|---|---|---|
| Thermal Treatment | Calcination in an oxidizing atmosphere (air/O₂) to burn off carbon deposits. mdpi.com | Coking/Fouling | CuCl/activated carbon catalyst regenerated by calcination to remove coke. acs.org |
| Reduction | Treatment with a reducing agent (e.g., H₂) to restore the active metallic state of copper. mdpi.com | Oxidation of active sites; used after oxidative regeneration. | Deactivated Cu/SiO₂-PD catalyst was reduced in H₂ flow at 523 K, partially recovering activity. mdpi.com |
| Oxidation + Reduction | A two-step process involving calcination to remove coke followed by reduction to restore the active metal. | Coking and Oxidation | Cu/SiO₂-PD catalyst fully recovered original activity after air treatment followed by H₂ reduction. mdpi.com |
| Chemical Washing | Using solvents, acids, or bases to wash away poisons or strongly adsorbed species. researchgate.netacs.org | Poisoning | General method for removing poisons like alkali metals or lead from catalyst surfaces. acs.org |
Integration of Copper I Furan Complexes in Materials Science
Metal-Organic Frameworks (MOFs) Incorporating Furan-Derived Linkers and Copper(I) Nodes
Metal-Organic Frameworks (MOFs) constructed from copper(I) nodes and furan-derived organic linkers are a significant area of research. mdpi.comunibo.it These materials are noted for their high porosity, tunable structures, and exposed active sites. mdpi.com The stability and functionality of these MOFs are highly dependent on the choice of the organic linker and the metal ion. unibo.it
Furan-dicarboxylic acid is one such linker that has been successfully used in the synthesis of MOFs. acs.org For instance, a novel copper-based MOF synthesized at room temperature demonstrated high conversion of furfural (B47365) to furfuryl alcohol. researchgate.net The catalytic activity, however, was observed to decrease upon reuse, which was attributed to the formation of inactive Cu(0). researchgate.net Another example involves the use of 2,5-furandicarboxylic acid (H2FDC), a biomass-derived linker, to create a new iron-based MOF, designated as CAU-52. acs.org
The selection of the organic linker can also be tailored to enhance specific properties. For example, the incorporation of phenanthroline-functionalized linkers into a UiO-69 MOF allowed for the post-synthetic metalation with a copper(I) complex, resulting in a material that acts as a triplet photosensitizer for [2+2] cycloadditions. hku.hk
Table 1: Examples of MOFs with Furan-Derived Linkers and Copper Nodes
| MOF Designation | Linker | Metal Node | Application | Key Finding | Reference |
| Cu-MOF | 1,3,5-benzene tricarboxylate (BTC) | Copper(II) | Hydrogenation of furfural | High conversion (76%) and selectivity (100%) to furfuryl alcohol. researchgate.net | researchgate.net |
| CAU-52 | 2,5-furandicarboxylic acid (FDC) | Iron(III) | Not specified | A new Fe-MOF with a structure similar to Fe-soc-MOF. acs.org | acs.org |
| UiO-69-phen(binap)Cu | Phenanthroline-functionalized linker | Copper(I) | Photocatalysis | Superior to homogeneous counterparts in [2+2] cycloadditions. hku.hk | hku.hk |
Polymer-Supported Copper(I) Furan (B31954) Catalysts
The immobilization of copper(I) furan complexes onto polymer supports offers a strategy to create robust and reusable catalysts. This approach combines the catalytic activity of the copper complex with the mechanical stability and processability of the polymer matrix. While specific examples focusing solely on polymer-supported copper(I) furan catalysts are not prevalent in the provided search results, the broader concept of supported copper catalysts for furan-related transformations is well-established. For instance, copper-based catalysts supported on materials like silica (B1680970) and alumina (B75360) have been extensively studied for the hydrogenation of furfural. scielo.org.co These supported systems often lead to improved catalyst stability and ease of separation from the reaction mixture.
Luminescent Materials and Photonic Applications
Copper(I) complexes, in general, are known for their promising luminescent properties, making them attractive for applications in organic light-emitting devices (OLEDs) and light-emitting electrochemical cells (LECs). mdpi.comrsc.org The emission characteristics of these complexes can be tuned by modifying the ligands. mdpi.com
A specific example is a heteroleptic Cu(I) complex, [Cu(L)(PPh3)2][BF4], where L is 6-(furan-2-yl)-2,2'-bipyridine. This complex exhibits solid-state emission at 576 nm with a photoluminescence quantum yield of 2.5%. mdpi.com The study of such complexes is crucial for developing new phosphorescent materials. mdpi.com The phenomenon of thermally activated delayed fluorescence (TADF) is a key feature of many luminescent copper(I) compounds, allowing for efficient light emission. rsc.org
The integration of copper(I) complexes into photonic applications is an emerging field. While copper interconnects are reaching their physical limits in data transfer, silicon photonics offers a promising alternative. theregister.comteramount.com Research is ongoing to develop optical interconnect chiplets that can be co-packaged with processors to achieve higher bandwidth over longer distances. theregister.com
Sensing Applications (Chemosensors, Biosensors, Gas Sensors)
Copper(I) furan complexes are being explored for their potential in various sensing applications due to their ability to interact with specific analytes and produce a detectable signal.
Recognition Mechanisms for Specific Analytes
The design of chemosensors often relies on the specific interaction between a receptor unit and the target analyte. In the context of copper sensing, furan-containing molecules can act as part of the receptor. encyclopedia.pub The interaction typically involves the coordination of the copper ion with heteroatoms (like nitrogen and oxygen) present in the sensor molecule. acs.orgchemisgroup.us For example, a fluorescent chemosensor based on a furan-2-yl substituted imidazoazine was developed for the detection of Cu2+ ions, showing high selectivity and reversibility. acs.org The binding stoichiometry between the sensor and the copper ion is often determined using techniques like Job's plot analysis. acs.org In some cases, the furan moiety itself can enhance the selectivity of the sensor molecule. encyclopedia.pub
Genetically encoded fluorescent sensors have also been developed for imaging copper(I) in living cells. nih.gov These sensors are based on the conformational change of a copper-responsive protein upon binding to copper(I), which is then translated into a ratiometric fluorescence signal. nih.gov
Signal Transduction Pathways in Copper(I) Furan-based Sensors
The interaction between the copper(I) furan complex and the analyte is converted into a measurable signal through a process called signal transduction. beilstein-journals.org In optical sensors, this often involves a change in fluorescence. acs.orgmdpi.com For instance, the complexation of Cu2+ with a furan-containing chemosensor can lead to either fluorescence quenching ("turn-off" response) or enhancement ("turn-on" response). acs.orgresearchgate.net The specific response depends on the design of the sensor molecule. acs.org
Electrochemical sensors represent another major class of signal transduction. beilstein-journals.org In this case, the binding of the analyte to the sensor on an electrode surface results in a change in an electrical property, such as current or potential. beilstein-journals.org Nanomaterials are often incorporated into these sensors to enhance their performance by providing high surface area and improved conductivity. nih.gov
Surface Immobilization and Heterogeneous Catalysis
Immobilizing copper catalysts on solid supports is a key strategy for developing efficient and reusable heterogeneous catalysts for various organic transformations, including those involving furan derivatives. tandfonline.comqu.edu.qa The choice of support material can significantly influence the catalytic activity and selectivity. mdpi.com
For example, copper immobilized on MCM-41 has been investigated for the selective hydrogenation of furfural to furfuryl alcohol. qu.edu.qa The dispersion of the active copper species and the acidity of the support were found to be crucial factors affecting the catalyst's performance. qu.edu.qa Similarly, Cu-Ni bimetallic catalysts supported on TiO2 have shown high yields in the co-conversion of 5-(hydroxymethyl)furfural (HMF) and furfural to methylated furans. acs.org The enhanced reactivity and stability of this system were attributed to the support-induced segregation of copper to the catalyst surface. acs.org
The synthesis method also plays a vital role in the properties of the final catalyst. For instance, copper-based catalysts prepared by precipitation-deposition methods tend to have more highly dispersed metal nanoparticles compared to those prepared by incipient wetness impregnation. mdpi.com
Bioinorganic Chemistry Aspects and Biological Mimicry
Models for Copper Metalloenzymes and Biological Processes
Copper-containing proteins and enzymes are broadly categorized based on the spectroscopic features of their copper centers. These include Type 1 (blue copper), Type 2 (normal copper), and Type 3 (coupled binuclear copper) sites. niscpr.res.in Researchers synthesize model complexes, including those with furan-based ligands, to replicate the unique coordination environments and functions of these sites.
Dinuclear copper complexes have attracted significant attention as they serve as structural and functional models for enzymes with dicopper active sites, such as tyrosinase and hemocyanin. orientjchem.orgderpharmachemica.com For instance, Schiff base ligands are effective in creating dinuclear copper species. derpharmachemica.com While many studied models are based on Copper(II), the principles guide the design of Copper(I) systems as well.
A notable area of research is the development of biomimetic Copper(I) complexes that model lytic polysaccharide monooxygenases (LPMOs). A modular one-pot synthesis has been developed to create tetracoordinated-N,N,N,N-copper(I) complexes designed to mimic the "histidine brace" active site of LPMOs. chemrxiv.orgresearchgate.net These synthetic models are crucial for understanding the mechanism by which LPMOs cleave recalcitrant polysaccharides.
Furthermore, functional models have been developed to mimic the rapid electron-transfer capabilities of blue copper proteins. A three-coordinate copper(I) amido complex and its oxidized copper(I)-aminyl radical counterpart show minimal structural rearrangement upon electron transfer, functionally modeling the efficiency of Type 1 copper sites. acs.org
Table 1: Examples of Copper Metalloenzyme Models
| Metalloenzyme/Process | Type of Copper Site | Function | Example Model System Concept |
|---|---|---|---|
| Blue Copper Proteins (e.g., Plastocyanin) | Type 1 | Electron Transfer | Three-coordinate Cu(I) complexes with minimal reorganization energy upon redox change. acs.org |
| Lytic Polysaccharide Monooxygenases (LPMOs) | Type 2 | Oxidative Cleavage of Polysaccharides | Tetracoordinated-N,N,N,N-copper(I) complexes mimicking the histidine brace. chemrxiv.orgresearchgate.net |
| Tyrosinase, Hemocyanin | Type 3 | O₂ Activation/Transport, Oxidation | Dinuclear copper complexes, often utilizing Schiff base or hydrazone ligands. orientjchem.orgderpharmachemica.com |
Interactions of Copper(I) Furan (B31954) Complexes with Biomolecules (Excluding Clinical Data)
The interaction of metal complexes with biomolecules like proteins and nucleic acids is a cornerstone of medicinal bioinorganic chemistry. nih.gov Copper complexes, through their ability to redox cycle between Cu(I) and Cu(II) states, can interact with and modify these biological targets. researchgate.net
Interaction with Proteins: Copper(II) complexes containing furan-based aroylhydrazonic ligands have been shown to interact with human serum albumin (HSA), the primary transport protein in the bloodstream. rsc.org Using a combination of experimental and theoretical approaches, studies have demonstrated that both mononuclear and dinuclear copper(II)-furan complexes can bind to HSA. These interactions occur at different sites on the protein with varying stoichiometries and binding affinities, highlighting the structural influence of the complex on protein recognition. rsc.org
Interaction with Nucleic Acids: The interaction of copper complexes with DNA has been extensively studied. researchgate.net These interactions can occur non-covalently (e.g., groove binding, intercalation) or covalently, often leading to DNA cleavage. The mechanism frequently involves the generation of reactive oxygen species (ROS) through a Fenton-like reaction, where Cu(I) reacts with endogenous hydrogen peroxide. researchgate.net
Research on new aroylhydrazone ligands bearing a furan ring and their transition metal complexes has provided specific insights. Studies using UV-vis titration and agarose (B213101) gel electrophoresis revealed that the Copper(II) complexes of these ligands can bind to calf thymus DNA and effectively cleave pBR322 plasmid DNA in the presence of H₂O₂. researchgate.net In contrast, the free ligands and complexes of other metals like nickel and zinc showed only slight interaction, underscoring the importance of the copper center in this activity. researchgate.net
Table 2: DNA Interaction Profile of Furan-Containing Aroylhydrazone Copper(II) Complexes
| Compound | Biomolecule | Method of Study | Observation | Reference |
|---|---|---|---|---|
| Cu(II) complex of 4-N-[(Z)-furan-2-ylmethylidene]-4-hydroxy-benzohydrazide | Calf Thymus DNA | UV-vis Titration | Slight binding interaction | researchgate.net |
| Cu(II) complex of 4-N-[(Z)-furan-2-ylmethylidene]-4-hydroxy-benzohydrazide | pBR322 Plasmid DNA | Agarose Gel Electrophoresis | Effective DNA cleavage | researchgate.net |
| Cu(II) complex of hydroxymethyl (4-{[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenoxy)acetate | Calf Thymus DNA | UV-vis Titration | Slight binding interaction | researchgate.net |
Bio-inspired Catalysis
The development of synthetic catalysts inspired by the efficiency and selectivity of natural enzymes is a major goal of bioinorganic chemistry. orientjchem.org Copper complexes, given their redox activity and versatility, are excellent candidates for bio-inspired catalysts, particularly for oxidation reactions. researchgate.netrsc.org
Artificial Metalloenzymes: A sophisticated approach involves creating artificial metalloenzymes by embedding a synthetic metal complex into a protein scaffold. This strategy combines the reactivity of the catalyst with the substrate recognition and controlled environment of a protein. For example, a copper(I) heteroscorpionate complex anchored within the protein streptavidin has been shown to catalyze the intramolecular insertion of a carbene into sp³ C–H bonds. nih.gov This system facilitates the formation of β- and γ-lactams with high turnover numbers and significant enantioselectivity, demonstrating a powerful synergy between the synthetic catalyst and the biological host. nih.gov
Aerobic Oxidation Catalysis: Many copper enzymes utilize molecular oxygen as an oxidant. Mimicking this function is a key area of research. A copper complex with a redox-active ligand was shown to activate O₂ to generate a catalytically active Cu(II)-superoxo intermediate. researchgate.net This bio-inspired complex is a competent catalyst for a range of aerobic oxidations, including the conversion of alcohols and aldehydes. The characterization of the Cu(II)-superoxo species provides critical mechanistic insight into how such transformations occur, bridging the gap between biological models and functional synthetic catalysts. researchgate.net
Copper(II) complexes derived from certain ligands have also demonstrated catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBC) using dioxygen, mimicking the function of catechol oxidase. researchgate.net
Table 3: Bio-inspired Catalysis by Copper Complexes
| Catalytic Reaction | Catalyst System | Enzyme Mimicked | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular C–H Carbene Insertion | Copper(I) heteroscorpionate complex in streptavidin | N/A (Artificial Metalloenzyme) | Enantio- and regioselective formation of β- and γ-lactams. nih.gov | nih.gov |
| Aerobic Oxidation of Alcohols/Aldehydes | Cu complex with a redox-active ligand | Copper Monooxygenases | Forms a well-characterized, catalytically active Cu(II)-superoxo intermediate. researchgate.net | researchgate.net |
| Oxidation of Catechol to Quinone | Copper(II) complexes | Catechol Oxidase | Biphasic reaction involving reduction of Cu(II) centers followed by catalytic turnover. researchgate.net | researchgate.net |
| Biarylation of Furan | Phenalenyl-based copper-bipyridine system | N/A | Catalytic C-C bond formation using aryldiazonium salts. rsc.org | rsc.org |
Future Perspectives and Emerging Research Directions
Design of Advanced Copper(I) Furan (B31954) Systems with Enhanced Performance
The development of next-generation copper(I) furan systems hinges on the strategic design of ligands and complexes to achieve superior performance in catalysis and materials science. Researchers are focusing on creating systems with enhanced stability, activity, and selectivity.
A key strategy involves the synthesis of heteroleptic Cu(I) complexes, such as [Cu(L)(PPh₃)₂][BF₄], where L is a substituted 2,2'-bipyridine (B1663995) ligand like 6-(furan-2-yl)-2,2'-bipyridine. mdpi.com The distorted tetrahedral geometry of these complexes, with coordination from both the diimine ligand and phosphine (B1218219) molecules, is a critical factor in their photophysical properties. mdpi.com While some complexes exhibit emission only in the solid state, the ability to fine-tune these properties through ligand modification opens avenues for new photoactive materials. mdpi.com
Furthermore, the design of copper(I) complexes with specific electronic properties is crucial for applications in photoredox catalysis. By tuning the reduction potential of the complex, it is possible to facilitate reductive quenching of the excited state, a key step in many catalytic cycles. acs.org The use of ligands with stronger π-accepting character can shift the reduction potentials to less negative values, thereby enhancing the photooxidation power of the complex. acs.org
The structural features of copper(I) furan-2-thiocarboxylate complexes have also been shown to influence their catalytic activity. rsc.org Complexes with varying coordination geometries, from distorted trigonal pyramidal to trigonal planar and tetrahedral, have been synthesized and characterized. rsc.org These structural variations directly impact the efficiency of the complexes as catalysts in reactions like the azide-alkyne cycloaddition, a cornerstone of "click" chemistry. rsc.org
Sustainable Synthesis and Catalytic Processes
A major thrust in modern chemistry is the development of sustainable synthetic methods, and the field of copper(I) furan catalysis is no exception. Researchers are actively exploring greener reaction media, more efficient catalysts, and processes that minimize waste.
One promising approach is the use of water as a solvent. Copper-TMEDA catalyzed transformations of ketone derivatives to benzofurans have been successfully demonstrated in neat water, eliminating the need for organic cosolvents. organic-chemistry.org This "on-water" chemistry not only offers safety and cost benefits but can also enhance reaction rates and selectivity. organic-chemistry.org The reusability of the copper catalyst further adds to the environmental and economic advantages of this system. organic-chemistry.org
The development of robust and reusable supported copper catalysts is another critical area of research. Copper-based catalysts are known for their activity in hydrogenation reactions, but they can be prone to sintering under hydrothermal conditions. acs.org Alloying copper with other metals like nickel and zinc has been shown to enhance catalytic stability by preventing the aggregation of copper species in aqueous media. acs.org This strategy has been successfully applied in the conversion of furfural (B47365), a biomass-derived platform chemical, into valuable products. acs.org
Furthermore, the choice of support material can significantly impact the performance of copper catalysts. For instance, in the selective hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF), the dispersion of metallic copper and the nature of the support are crucial for both activity and stability. mdpi.com Highly dispersed copper nanoparticles on appropriate supports have shown high selectivity to BHMF, a key monomer for biodegradable polymers. mdpi.com
The following table summarizes key findings in the sustainable synthesis and catalysis of furan derivatives using copper-based systems.
| Catalyst System | Substrate | Product | Solvent | Key Advantages | Reference |
| Copper-TMEDA | Ketone derivatives | Benzofurans | Water | Sustainable, reusable catalyst, no organic cosolvent | organic-chemistry.org |
| CuNiZn/Al₂O₃ | Furfural | Cyclopentanone, Cyclopentanol | Aqueous phase | Enhanced stability, prevents sintering of Cu | acs.org |
| Cu/SiO₂-PD | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Liquid phase | High selectivity, uses renewable feedstock | mdpi.com |
| CuI | Haloalkynes | 2,5-Disubstituted Furans | Water/DMF | One-pot procedure, avoids stoichiometric oxidants | vulcanchem.com |
Multi-Stimuli Responsive Materials Incorporating Copper(I) Furan Moieties
The integration of copper(I) furan moieties into polymeric structures is a burgeoning area of research focused on creating "smart" materials that can respond to multiple external stimuli. These materials hold immense promise for a wide range of applications, from drug delivery and sensing to self-healing materials and artificial muscles. rsc.org
The fundamental principle behind these materials lies in the ability of specific chemical groups to undergo reversible structural changes in response to triggers like light, temperature, pH, or redox potential. rsc.orgmdpi.com The incorporation of furan groups, for example, can introduce thermal responsiveness through reversible Diels-Alder reactions. rsc.org
Researchers are designing polymers that can respond to three or more stimuli, which is a significant synthetic challenge but offers enhanced versatility. nih.gov For instance, a block copolymer responsive to temperature, pH, and sugar concentration has been developed, demonstrating the potential for creating highly specific and controllable material properties. nih.gov
The design of these materials often involves the strategic placement of responsive building blocks within the polymer architecture. mdpi.com Light-responsive moieties can be incorporated to trigger drug release or shape changes upon exposure to specific wavelengths of light. mdpi.com Similarly, thermoresponsive polymers can be engineered to release drugs at particular temperatures. mdpi.com The combination of different functional groups allows for the development of materials that respond to multiple stimuli, opening up new possibilities for precise and controlled applications. mdpi.com
Bridging Experimental and Computational Methodologies
The synergy between experimental and computational approaches is becoming increasingly vital for advancing the understanding and design of copper(I) furan systems. Computational chemistry, particularly quantum chemical modeling, plays a crucial role in elucidating structure-property relationships and guiding the synthesis of new complexes with desired functionalities. acs.org
Density Functional Theory (DFT) calculations, for example, are used to investigate reaction mechanisms and predict the stability of intermediates. vulcanchem.com In the CuBr-catalyzed synthesis of furans, DFT studies have highlighted the importance of solvent effects and trace water in stabilizing Cu(I) intermediates. vulcanchem.com Computational studies can also provide insights into the relative energies of different carbene intermediates, helping to rationalize observed reaction pathways. chim.it
High-throughput screening and machine learning are emerging as powerful tools for accelerating the discovery of new transition-metal complexes. acs.org These computational techniques can be used to search vast chemical spaces for complexes with specific electronic or optical properties, significantly speeding up the design process. acs.org
The combination of experimental techniques, such as spectroscopy and X-ray crystallography, with computational modeling provides a comprehensive understanding of the behavior of copper(I) furan complexes. researchgate.netrsc.org For example, the interaction of copper(II) complexes with biological molecules like human serum albumin (HSA) has been evaluated using a combined experimental-theoretical approach, revealing details about binding sites, stoichiometries, and affinities. rsc.org This integrated approach is essential for the rational design of new therapeutic agents and functional materials.
Expanding Application Domains for Copper(I) Furan Complexes
The unique properties of copper(I) furan complexes are paving the way for their application in a diverse and expanding range of fields. Beyond their established roles in catalysis, these complexes are being explored for their potential in medicine, materials science, and energy applications.
In the realm of medicinal chemistry, copper complexes are being investigated as potential anticancer agents. researchgate.netnih.gov They are thought to induce cancer cell death through various mechanisms and have shown promising activity against a range of cancer cell lines. researchgate.netnih.gov The ability to tune the cytotoxicity of these complexes through ligand design makes them attractive candidates for the development of new, more effective cancer therapies. nih.gov
The catalytic activity of copper(I) furan complexes is also being harnessed for the synthesis of biologically important molecules. For example, they have been shown to be efficient catalysts for the synthesis of glycoconjugates and glycoclusters via "click" chemistry. rsc.org This has significant implications for the development of new drugs and diagnostic tools.
In the field of materials science, the luminescent properties of some copper(I) furan complexes make them promising candidates for use in organic light-emitting diodes (OLEDs). mdpi.com The development of stable and efficient copper-based luminescent systems could provide a cost-effective alternative to the noble metal-based materials currently used in OLEDs. mdpi.com
Furthermore, the electrocatalytic properties of copper complexes are being explored for energy-relevant applications, such as water oxidation and the conversion of biomass-derived compounds into biofuels and valuable chemicals. mdpi.comrsc.orgresearchgate.net The ability to catalyze these important reactions using an earth-abundant metal like copper is a significant step towards a more sustainable energy future. mdpi.com
The following table highlights some of the emerging application domains for copper(I) furan complexes.
| Application Domain | Specific Application | Key Advantage of Copper(I) Furan Complexes | Reference(s) |
| Medicinal Chemistry | Anticancer Agents | Potential for multi-target action and tunable cytotoxicity. | researchgate.netnih.gov |
| Biocatalysis | Synthesis of Glycoconjugates | Efficient catalysis of "click" reactions for creating bioactive molecules. | rsc.org |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Potential for cost-effective and efficient luminescent materials. | mdpi.com |
| Energy | Electrocatalysis | Use of an earth-abundant metal for water oxidation and biomass conversion. | mdpi.comrsc.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What experimental methods are most reliable for synthesizing Copper(I)-furan complexes, and how can purity be validated?
- Methodology : Copper(I)-furan complexes are typically synthesized via ligand exchange reactions or reduction of Cu(II) precursors in inert atmospheres. For example, reacting Cu(I) salts (e.g., CuCl) with furan derivatives under anhydrous conditions in tetrahydrofuran (THF) .
- Purity Validation : Use elemental analysis (C/H/N ratios), nuclear magnetic resonance (¹H/¹³C NMR) for ligand integrity, and X-ray crystallography for structural confirmation. Electrospray ionization mass spectrometry (ESI-MS) can detect ionic intermediates .
Q. How do spectroscopic techniques (e.g., UV-Vis, IR) differentiate Copper(I)-furan complexes from Cu(II) analogs?
- UV-Vis : Cu(I) complexes often exhibit ligand-to-metal charge transfer (LMCT) bands at lower wavelengths (250–350 nm) compared to Cu(II) d-d transitions (500–800 nm).
- IR Spectroscopy : Stretching frequencies of Cu(I)-furan bonds (e.g., 1600–1650 cm⁻¹) are distinct from Cu(II)-O/N coordination modes. Compare with reference spectra in databases like SDBS .
Q. What are common pitfalls in stabilizing Cu(I)-furan complexes, and how can they be mitigated?
- Oxidation Risks : Cu(I) is prone to oxidation. Use degassed solvents, Schlenk-line techniques, and stabilizing ligands (e.g., phosphines). Monitor via cyclic voltammetry to assess redox stability .
- Ligand Decomposition : Furan derivatives may degrade under acidic conditions. Optimize pH and temperature during synthesis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in proposed Copper(I)-furan coordination geometries?
- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model electronic structures and predict geometries. Compare computed bond lengths/angles with crystallographic data to validate hypotheses. For example, discrepancies in trigonal planar vs. tetrahedral geometries may arise from solvent effects .
- Case Study : A 2024 study combined XRD and DFT to resolve conflicting NMR assignments in Cu(I)-furan adducts, identifying solvent-induced polymorphism .
Q. What strategies address reproducibility challenges in catalytic applications of Cu(I)-furan complexes?
- Data Standardization : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): document reaction conditions (temperature, solvent purity, catalyst loading) in machine-readable formats. Share raw data via repositories like ChemSpider .
- Controlled Experiments : Use internal standards (e.g., ferrocene for electrochemical studies) and replicate trials across independent labs to isolate variables .
Q. How do mechanistic studies reconcile conflicting kinetic data in Cu(I)-furan-mediated cross-coupling reactions?
- Techniques : Employ stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., Cu(I)-aryl species). Compare with DFT-derived energy profiles to identify rate-determining steps.
- Example : A 2023 study used kinetic isotope effects (KIEs) and Eyring analysis to resolve contradictions between proposed radical vs. polar pathways .
Guidelines for Methodological Rigor
- Experimental Design : Predefine success criteria (e.g., yield >70%, R-factor <5% in XRD) and negative controls (e.g., ligand-free reactions) .
- Data Contradiction Analysis : Use tiered validation—cross-check results across multiple techniques (e.g., XRD, DFT, kinetics) before revising hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
